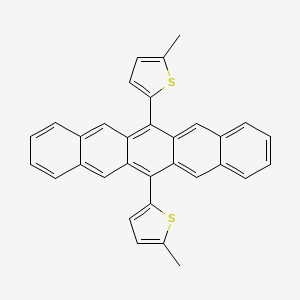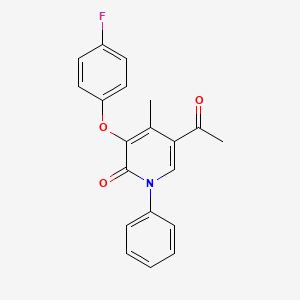
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone class of chemicals This compound is characterized by its unique structure, which includes a pyridinone core substituted with acetyl, fluorophenoxy, methyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-Acetyl-3-(4-chlorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a chlorine substituent instead of fluorine.
5-Acetyl-3-(4-bromophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a bromine substituent instead of fluorine.
5-Acetyl-3-(4-methylphenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
918542-85-5 |
|---|---|
分子式 |
C20H16FNO3 |
分子量 |
337.3 g/mol |
IUPAC名 |
5-acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16FNO3/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChIキー |
LPEDVSNSEWYNON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


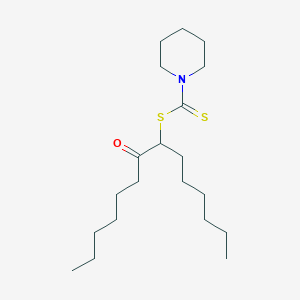

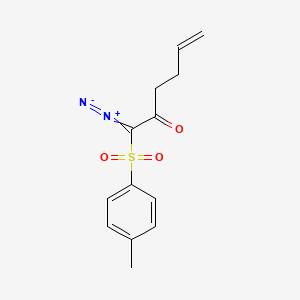
![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
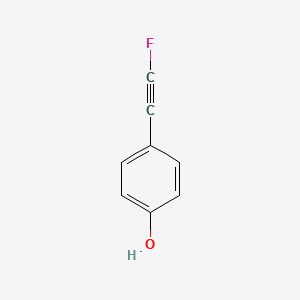
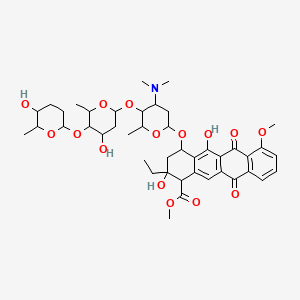
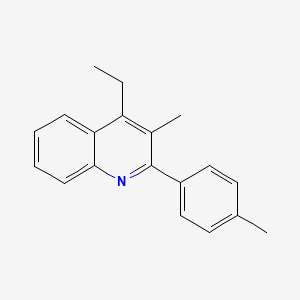
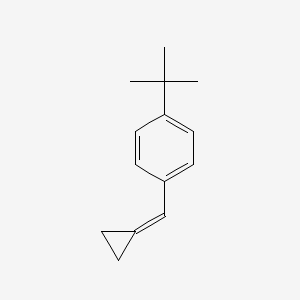

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
